Product packaging for 3-Hydroxynonyl formate(Cat. No.:CAS No. 68227-53-2)

3-Hydroxynonyl formate

Cat. No.: B13770859
CAS No.: 68227-53-2
M. Wt: 188.26 g/mol
InChI Key: CVKJUIUKJHCMER-UHFFFAOYSA-N
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Description

3-Hydroxynonyl formate, also known as 1,3-nonanediol 1-formate, is an organic ester compound with the molecular formula C10H20O3 and a molecular weight of 188.27 g/mol . Its CAS Registry Number is 68227-53-2 . This chemical is characterized as a colorless to pale yellow clear liquid . It has an estimated boiling point of 281.75°C at 760 mmHg and a flash point of approximately 111.1°C . With an estimated density of 0.965 g/cm³ and a logP of 2.267, it is sparingly soluble in water (estimated 2077 mg/L at 25°C) but soluble in alcohol . This product is for research use only and is not intended for diagnostic, therapeutic, or any human use. Note for Researchers: The available scientific data on this compound is currently limited to its basic physicochemical properties. Its specific applications in scientific research, mechanism of action, and detailed biological or chemical roles are areas that are not well-documented in public sources, presenting an opportunity for further investigation and characterization. Researchers are encouraged to consult specialized chemical literature for any emerging studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O3 B13770859 3-Hydroxynonyl formate CAS No. 68227-53-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68227-53-2

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

3-hydroxynonyl formate

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-10(12)7-8-13-9-11/h9-10,12H,2-8H2,1H3

InChI Key

CVKJUIUKJHCMER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCOC=O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 3 Hydroxynonyl Formate

Total Synthesis Methodologies of 3-Hydroxynonyl Formate (B1220265)

To obtain enantiomerically pure 3-nonanol (B1585245), several stereoselective methods can be employed. These methods are crucial as the biological or material properties of chiral molecules are often enantiomer-dependent.

Enzymatic Kinetic Resolution: A widely used method for resolving racemic secondary alcohols is enzymatic kinetic resolution. acs.org This technique utilizes lipases, such as Candida antarctica lipase (B570770) B (CAL-B), to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated enantiomer from the unreacted one. acs.orgmdpi.com For instance, racemic 3-nonanol could be subjected to CAL-B-catalyzed transesterification, where one enantiomer is preferentially converted to an ester, leaving the other enantiomer in high enantiomeric excess. acs.orgnih.gov

Dynamic Kinetic Resolution (DKR): To overcome the 50% maximum yield limitation of conventional kinetic resolution, dynamic kinetic resolution can be implemented. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.com This is often achieved using a metal catalyst, such as a ruthenium or zeolite-based catalyst, that works in concert with the lipase. mdpi.comnih.gov This approach could theoretically convert a racemic mixture of 3-nonanol entirely into a single enantiomer of its formate ester or a precursor ester. nih.gov

Asymmetric Hydrogenation: Another powerful method is the asymmetric hydrogenation of a prochiral ketone precursor, nonan-3-one. This involves the use of chiral metal catalysts, such as those based on ruthenium, rhodium, or iridium, with chiral ligands. ed.govliverpool.ac.uk These catalysts facilitate the enantioselective addition of hydrogen across the carbonyl group, leading to the formation of one enantiomer of 3-nonanol in high enantiomeric excess. liverpool.ac.uk

Asymmetric Transfer Hydrogenation: This variation of asymmetric hydrogenation uses a hydrogen donor molecule, such as isopropanol, instead of gaseous hydrogen. ed.gov Chiral rhodium catalysts with ligands like those derived from 1-amino-2-indanol (B1258337) have been shown to be effective for the asymmetric reduction of ketones to chiral alcohols. ed.gov

The development of efficient catalysts is central to the successful synthesis of chiral 3-Hydroxynonyl formate. Catalysts are required for both the stereoselective synthesis of the 3-nonanol precursor and the final formylation step.

For the synthesis of chiral 3-nonanol, both biocatalysts and chemocatalysts have been extensively developed.

Biocatalysts: Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), are highly valued for their high enantioselectivity in the resolution of secondary alcohols under mild reaction conditions. acs.orgmdpi.comnih.gov Alcohol dehydrogenases (ADHs) are another class of enzymes that can be used for the asymmetric reduction of ketones to chiral alcohols, offering excellent enantioselectivity. nih.gov

Chemcatalysts for Asymmetric Reduction: Chiral transition-metal complexes are at the forefront of asymmetric ketone reduction. Catalysts such as those developed by Noyori, based on Ru(II)-diamine-diphosphine complexes, are renowned for their high efficiency and enantioselectivity in hydrogenation reactions. liverpool.ac.uk

For the formylation of the resulting chiral 3-nonanol, a variety of catalytic systems can be employed.

Acid and Base Catalysts: Simple acid catalysts can be used for the esterification of alcohols with formic acid. tandfonline.com However, for more controlled and milder conditions, catalysts like dodecylbenzenesulfonic acid (DBSA) have been used for the formylation of alcohols with ethyl formate under solvent-free conditions. tandfonline.com

Metal Catalysts: Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to catalyze the aerobic oxidative coupling of alcohols with paraformaldehyde to yield formate esters. nih.govresearchgate.net

Organocatalysts: N-Heterocyclic carbenes (NHCs) have emerged as effective catalysts for the transesterification of alcohols with methyl formate, providing a broad range of formate esters in good yields. organic-chemistry.org

Below is a table summarizing various catalytic approaches applicable to the synthesis of this compound.

Synthetic Step Catalyst Type Specific Catalyst Example Reactants Key Advantages
Enantioselective Synthesis of 3-Nonanol Biocatalyst (Lipase)Immobilized Candida antarctica lipase B (CAL-B)Racemic 3-nonanol, Acyl donorHigh enantioselectivity, Mild conditions
ChemocatalystRu(II)-diamine-diphosphine complexNonan-3-one, H₂High yield and enantioselectivity
Biocatalyst (ADH)Engineered Alcohol DehydrogenaseNonan-3-one, IsopropanolHigh enantioselectivity, Green process
Formylation of 3-Nonanol OrganocatalystN-Heterocyclic Carbene (NHC)3-Nonanol, Methyl formateMild conditions, Broad substrate scope
Metal CatalystAu/TiO₂3-Nonanol, ParaformaldehydeHeterogeneous, Recyclable catalyst
Acid CatalystIodine (I₂)3-Nonanol, Formic acidSolvent-free, Room temperature

For the synthesis of this compound on a larger laboratory scale, several factors must be considered to ensure efficiency, safety, and practicality.

Catalyst Selection and Reusability: The use of heterogeneous or immobilized catalysts is highly advantageous for scalable synthesis as it simplifies product purification and allows for catalyst recycling. researchgate.net For example, immobilized lipases like Novozym 435 or supported metal catalysts like Au/TiO₂ can be recovered by simple filtration and reused multiple times. nih.govresearchgate.net

Reaction Conditions: Optimizing reaction conditions such as solvent, temperature, and reaction time is crucial. Solvent-free reactions are often preferred from a green chemistry perspective and can also simplify work-up procedures. tandfonline.comresearchgate.net The use of milder reaction temperatures can help to minimize side reactions and energy consumption. researchgate.net

Choice of Reagents: The choice of the formylating agent is also important. While formic acid is a direct source, it can be corrosive. tandfonline.com Alternative reagents like ethyl formate or paraformaldehyde might be preferable in some cases due to their stability and handling characteristics. nih.govtandfonline.com The Mitsunobu reaction, while effective for achieving inversion of stereochemistry, generates stoichiometric amounts of triphenylphosphine (B44618) oxide and a reduced azodicarboxylate, which can complicate purification on a larger scale. wikipedia.orgorganic-chemistry.org

Precursor and Intermediate Chemistry in this compound Synthesis

The synthesis of this compound relies on the careful preparation and transformation of key precursors and intermediates. Understanding their chemistry is fundamental to controlling the reaction outcome, particularly the stereochemistry.

The primary precursor for this compound is the chiral secondary alcohol, 3-nonanol. nih.gov The synthesis of this precursor can be approached in several ways:

From Nonan-3-one: The most direct route to 3-nonanol is through the reduction of nonan-3-one. As mentioned, this allows for the use of powerful asymmetric hydrogenation or transfer hydrogenation methods to directly establish the desired stereocenter.

From Grignard Reagents: An alternative approach involves the reaction of a Grignard reagent with an aldehyde. For example, the reaction of hexylmagnesium bromide with propanal would yield racemic 3-nonanol, which would then require resolution. Alternatively, the reaction of ethyl formate with an excess of a Grignard reagent can produce secondary alcohols with two identical alkyl groups. pearson.com

From Natural Sources: While not a direct precursor, 3-hydroxynonanoic acid, which can be derived from natural sources like castor oil, represents a potential starting material. researchgate.net The carboxylic acid group could be reduced to a primary alcohol, followed by further transformations to arrive at 3-nonanol, although this would be a more lengthy process.

The other key precursor is the source of the formyl group. Common precursors for this include:

Formic acid researchgate.net

Ethyl formate or Methyl formate organic-chemistry.orgtandfonline.com

Paraformaldehyde nih.gov

The transformation of precursors into the final product involves several key chemical reactions and intermediates.

In Enzymatic Resolution: The mechanism of lipase-catalyzed resolution involves the formation of an acyl-enzyme intermediate. mdpi.com The serine residue in the active site of the lipase attacks the acyl donor, forming a covalent intermediate. This activated acyl group is then transferred to one of the enantiomers of the alcohol, which fits favorably into the enzyme's active site. mdpi.com

In Asymmetric Hydrogenation: The mechanism of transition-metal-catalyzed asymmetric hydrogenation involves the coordination of the ketone (nonan-3-one) to the chiral metal complex. The hydrogen molecule is also activated by the metal center, and the transfer of hydride to the carbonyl carbon occurs in a stereocontrolled manner, dictated by the chiral ligands.

In Formylation Reactions:

Acid-catalyzed esterification: With formic acid, the reaction proceeds via protonation of the carbonyl oxygen of formic acid, followed by nucleophilic attack by the alcohol (3-nonanol).

Mitsunobu Reaction: This reaction proceeds with a complete inversion of stereochemistry, which would be a critical consideration if the starting 3-nonanol has the opposite stereochemistry to the desired product. The mechanism involves the activation of the alcohol by triphenylphosphine and an azodicarboxylate (like DEAD or DIAD). organic-chemistry.orgchemistrysteps.com This forms an alkoxyphosphonium salt, which is a good leaving group. The formate anion then displaces this group via an SN2 reaction, resulting in the inversion of the stereocenter. chemistrysteps.com

Derivatization and Analog Development of this compound

The presence of a hydroxyl group and a formate ester in the this compound structure offers two primary sites for chemical modification. These modifications can be leveraged to create a library of analogs, which are essential tools for probing biological systems and understanding how the molecule's structure influences its function.

Synthesis of Structurally Modified Analogs for Research Probes

The creation of structurally modified analogs of this compound is crucial for developing research probes. These probes can be used to identify biological targets, elucidate mechanisms of action, or be used in imaging studies. Modifications can be systematically introduced to alter the compound's physicochemical properties, such as polarity, size, and reactivity.

A primary strategy for creating analogs would involve modification of the hydroxyl group. For instance, etherification or esterification with various functional groups could be employed. The synthesis of ether analogs could be achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base and reacted with an alkyl halide. Ester analogs can be readily prepared by reacting the hydroxyl group with a variety of acyl chlorides or carboxylic anhydrides under basic conditions.

Another approach would be to modify the formate ester. Transesterification reactions, catalyzed by either acid or base, could be used to replace the formate group with other ester functionalities. Furthermore, the length of the nonyl chain could be varied to investigate the impact of lipophilicity on the compound's activity. This could be achieved by starting the synthesis with different long-chain alcohols.

Below is a hypothetical table of potential analogs that could be synthesized as research probes, based on common derivatization strategies for hydroxylated esters.

Analog Modification Site Modification Type Potential Research Application
3-Acetoxynonyl formateHydroxyl GroupAcetylationProbing esterase activity
3-Methoxynonyl formateHydroxyl GroupMethylationInvestigating the role of hydrogen bonding
3-Hydroxynonyl acetateFormate EsterTransesterificationEvaluating the importance of the formate group
3-Hydroxyheptyl formateAlkyl ChainChain ShorteningStudying the effect of lipophilicity

Targeted Chemical Modifications for Structure-Activity Relationship Elucidation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By systematically altering the structure of this compound and observing the corresponding changes in activity, key structural features responsible for its effects can be identified.

Targeted modifications would focus on several key areas of the molecule:

The Hydroxyl Group: The presence and position of the hydroxyl group are likely critical. Analogs could be synthesized where the hydroxyl group is moved to different positions on the nonyl chain (e.g., 2-hydroxynonyl formate, 4-hydroxynonyl formate). Additionally, the stereochemistry of the hydroxyl group could be investigated by synthesizing enantiomerically pure (R)- and (S)-3-Hydroxynonyl formate to see if the biological activity is stereospecific.

The Formate Ester: The formate ester is a relatively simple ester. A series of analogs with different ester groups (e.g., acetate, propionate, benzoate) could be synthesized to determine the optimal size and electronic properties of this functional group for activity.

The Alkyl Chain: The length and branching of the alkyl chain can significantly impact a molecule's ability to interact with biological targets and its pharmacokinetic properties. A series of analogs with varying chain lengths (e.g., from hexyl to dodecyl) and branching patterns could be prepared to probe these effects.

The findings from these targeted modifications would allow for the construction of a pharmacophore model, which is a critical step in the rational design of more potent and selective compounds.

The following table outlines a hypothetical SAR study with potential findings.

Modification Analog Example Hypothetical Activity Change Inferred SAR
Hydroxyl Position4-Hydroxynonyl formateDecreased activityThe 3-position of the hydroxyl group is optimal for activity.
Ester Group3-Hydroxynonyl acetateIncreased activityA larger ester group is tolerated and may enhance binding.
Chain Length3-Hydroxyoctyl formateDecreased activityA nine-carbon chain provides the optimal lipophilicity for the target interaction.

Biochemical and Biological Systems Research of 3 Hydroxynonyl Formate

Natural Occurrence and Biosynthesis in Biological Systems

Direct isolation of 3-Hydroxynonyl Formate (B1220265) from natural sources has not been widely reported. However, its components, hydroxylated fatty acids and formate, are found in various biological systems. Hydroxy fatty acids are widespread in nature, occurring in plants, animals, and microorganisms. gerli.comnih.gov They are key components of various lipids and can be found in sediments, suggesting their stability and presence in the environment. gerli.com For instance, 3-hydroxy fatty acids are known structural components of endotoxins in Gram-negative bacteria. gerli.com

The isolation of a novel compound like 3-Hydroxynonyl Formate from a natural source would typically involve several key steps:

Extraction: Using organic solvents to isolate lipids and other metabolites from the biological matrix.

Chromatography: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) would be employed to separate the compound from the complex mixture.

Spectroscopic Analysis: Structural elucidation would be achieved using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine its precise chemical structure.

Given the volatility of some formate esters, specialized extraction and analysis techniques might be required to prevent its loss during the characterization process.

The biosynthesis of this compound would likely involve two key stages: the formation of the 3-hydroxynonanol backbone and its subsequent esterification with formic acid.

Biosynthesis of the 3-Hydroxynonyl Moiety:

Hydroxylated fatty acids are typically formed through the action of various enzymes, including:

Cytochrome P450 Monooxygenases: These enzymes are capable of hydroxylating fatty acids at various positions. acs.orgresearchgate.net

Lipoxygenases: These enzymes introduce oxygen into fatty acids, which can then be reduced to a hydroxyl group. nih.gov

Hydratases: These enzymes can add a water molecule across a double bond in an unsaturated fatty acid to form a hydroxyl group. nih.gov

In the context of 3-hydroxynonanoic acid, it is plausible that it arises from the β-oxidation pathway of a longer-chain fatty acid, where 3-hydroxyacyl-CoA is an intermediate.

Formation of the Formate Ester:

The final step in the biosynthesis would be the esterification of 3-hydroxynonanol with a formate donor. This reaction could be catalyzed by an esterase or a lipase (B570770) operating in reverse (synthesis mode) or a specific transferase . The source of the formate could be from various metabolic pathways, as formate is a central molecule in one-carbon metabolism. nih.govresearchgate.net

A plausible biosynthetic pathway is summarized in the table below:

StepPrecursor(s)Key Enzyme ClassProduct
1Longer-chain fatty acyl-CoAAcyl-CoA Dehydrogenase, Enoyl-CoA Hydratase3-Hydroxyacyl-CoA
23-Hydroxyacyl-CoAThiolase (partial β-oxidation) / Reductase3-Hydroxynonanol
33-Hydroxynonanol, Formate Donor (e.g., Formyl-CoA)Esterase / TransferaseThis compound

While there are no reports on the specific engineering for this compound production, general strategies for enhancing the biosynthesis of related compounds can be applied. Recent advancements in metabolic engineering and synthetic biology have enabled the production of hydroxy fatty acids in recombinant microorganisms like Escherichia coli and Saccharomyces cerevisiae. acs.orgnih.gov

Strategies for enhancing the biosynthesis of this compound could include:

Overexpression of Key Enzymes: Increasing the expression of genes encoding for specific hydroxylases and esterases/transferases.

Blocking Competing Pathways: Deleting or downregulating genes involved in the degradation of precursors, such as the β-oxidation pathway for fatty acids. frontiersin.org

Enzyme Engineering: Modifying the catalytic properties of enzymes to improve their specificity and efficiency for the desired substrates.

Pathway Optimization: Balancing the expression of different enzymes in the pathway to avoid the accumulation of toxic intermediates and maximize the final product yield.

Advanced Analytical Methodologies for 3 Hydroxynonyl Formate Research Applications

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is the cornerstone for isolating and quantifying 3-Hydroxynonyl formate (B1220265), particularly from intricate biological or synthetic mixtures. The choice of technique is dictated by the specific analytical goal, whether it be quantification, simple detection, or the resolution of stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like 3-Hydroxynonyl formate. However, the presence of a polar hydroxyl group requires a derivatization step to enhance volatility and improve chromatographic peak shape. A common approach is the conversion of the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.ca

Qualitative Analysis: In electron ionization (EI) mode, the derivatized this compound would undergo predictable fragmentation. The mass spectrum is expected to show characteristic ions that allow for its unambiguous identification. Key fragments would include those resulting from cleavage adjacent to the silylated oxygen and fragmentation of the alkyl chain. The formate group itself can lead to specific neutral losses or fragment ions. Analysis of these patterns provides definitive structural confirmation. nih.govnih.gov

Quantitative Analysis: For quantification, selected ion monitoring (SIM) is typically employed. By monitoring specific, abundant fragments of the derivatized target molecule, sensitivity and selectivity are greatly enhanced, allowing for accurate measurement even at low concentrations. An internal standard, ideally a deuterated version of the analyte, would be used to correct for variations in sample preparation and injection.

Hypothetical GC-MS Fragmentation Data for this compound TMS Derivative

Mass-to-Charge Ratio (m/z) Proposed Fragment Identity Significance
245[M-CH₃]⁺Loss of a methyl group from the TMS moiety.
203[M-C₄H₉]⁺Cleavage of the butyl group alpha to the silyloxy group.
157[CH(OTMS)C₆H₁₃]⁺Fragment containing the silylated carbon and the hexyl chain.
73[Si(CH₃)₃]⁺Characteristic ion for TMS derivatives.

High-Performance Liquid Chromatography (HPLC) is suitable for analyzing this compound without the need for derivatization to increase volatility. However, as a long-chain aliphatic ester, it lacks a strong chromophore, making detection by standard Ultraviolet (UV) spectroscopy challenging and often insensitive. aocs.org

To overcome this limitation, advanced detection methods are necessary:

Evaporative Light Scattering Detector (ELSD): This "universal" detector is ideal for non-chromophoric analytes. labmanager.comnih.gov The HPLC eluent is nebulized and the solvent evaporated, leaving behind fine particles of the analyte which scatter a light beam. The detector response is proportional to the mass of the analyte, making it suitable for quantification. d-nb.info ELSD is compatible with gradient elution, which is often required to separate components in complex mixtures. labmanager.com

Charged Aerosol Detector (CAD): Operating on a similar principle to ELSD, CAD charges the aerosol particles remaining after solvent evaporation and measures the resulting electrical charge. It often provides higher sensitivity and a wider dynamic range than ELSD. nih.gov

Refractive Index (RI) Detector: While also a universal detector, RI is less sensitive than ELSD or CAD and is incompatible with gradient elution, limiting its use to isocratic separations. d-nb.info

For enhanced sensitivity with UV detection, derivatization of the hydroxyl group with a UV-active tag, such as a benzoyl or naphthoyl group, can be performed. aocs.org This allows for trace-level detection and quantification.

The carbon atom at position 3 of this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R- and S-isomers). Distinguishing between these stereoisomers is critical in many biological and chemical contexts. Chiral chromatography is the definitive method for this analysis. researchgate.net

Two primary strategies are employed for the chiral resolution of such secondary alcohols:

Direct Method: This involves the use of a Chiral Stationary Phase (CSP). These are HPLC columns packed with a chiral material, such as derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. up.pt The enantiomers of this compound interact differently with the CSP, leading to different retention times and thus, their separation. This method is direct and avoids potential complications from derivatization.

Indirect Method: This approach involves reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. aocs.org For example, reacting the (R/S)-3-hydroxynonyl formate with (S)-(-)-1-(1-naphthyl)ethyl isocyanate would produce two diastereomeric urethanes. aocs.org These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (e.g., a C18 column). nih.gov

Spectroscopic Characterization for Structural Elucidation in Research Contexts

While chromatography separates components, spectroscopy provides detailed information about molecular structure. For a novel or research compound like this compound, comprehensive spectroscopic analysis is essential for unequivocal structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation. Both ¹H and ¹³C NMR would provide a complete picture of the carbon-hydrogen framework of this compound. uobasrah.edu.iq

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. Key expected signals include a singlet for the formate proton (HCOO-), a multiplet for the proton on the hydroxyl-bearing carbon (-CH(OH)-), and a series of overlapping multiplets for the protons of the long alkyl chain, plus a terminal methyl triplet. pitt.edu The chemical shift and splitting pattern of each signal provides information about its electronic environment and neighboring protons.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. wisc.edu Expected signals would include one for the formate carbonyl carbon (O-C=O), one for the carbon bearing the hydroxyl group (-C(OH)-), and a series of signals for the carbons in the nonyl chain. acs.org

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons, confirming the final structure.

Hypothetical NMR Chemical Shift Data for this compound (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
HCOO-~8.1 (s)~161.0
-CH(OH)-~3.7 (m)~72.0
-CH₂-CH(OH)-~1.5-1.6 (m)~37.0
Terminal -CH₃~0.9 (t)~14.0
Other -CH₂-~1.2-1.4 (m)~22-32

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or five decimal places. This allows for the determination of the elemental formula of the molecular ion and its fragments, which is a critical piece of evidence in structural elucidation. acs.org

For this compound (C₁₀H₂₀O₃), the expected exact mass of the molecular ion [M]⁺ would be calculated. An HRMS instrument could then confirm this mass, distinguishing it from other ions with the same nominal mass but different elemental formulas.

Furthermore, HRMS can be coupled with tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragment ions are then mass-analyzed with high resolution. nih.gov This provides the exact elemental composition of each fragment, lending powerful support to the fragmentation pathways proposed in the GC-MS analysis and solidifying the structural assignment. For example, it could confirm the loss of a specific alkyl chain or the composition of a fragment containing the formate group. nih.gov

Infrared and UV-Visible Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) and UV-Visible spectroscopy are foundational analytical techniques in chemical research, offering valuable insights into the molecular structure of compounds like this compound. While IR spectroscopy is primarily used to identify functional groups, UV-Visible spectroscopy provides information about electronic transitions and conjugation within a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the various functional groups present in a molecule. utdallas.edu The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). utdallas.edu

For this compound, the IR spectrum would be expected to exhibit distinct absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group and the formate ester (-O-C(=O)H) group. The presence of a prominent, broad absorption band in the region of 3700-3000 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. utdallas.edu The broadness of this peak is typically due to hydrogen bonding. Another key feature would be the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the formate ester, which would be expected to appear in the range of 1720-1700 cm⁻¹. The C-O stretching vibrations of the ester and the alcohol would likely appear in the fingerprint region, between 1300 and 1000 cm⁻¹. The C-H stretching vibrations of the nonyl chain would be observed around 2950-2850 cm⁻¹.

A hypothetical summary of the expected IR absorption bands for this compound is presented in Table 1.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3700 - 3000 (broad)
Formate Ester (-O-C(=O)H) C=O Stretch 1720 - 1700 (strong, sharp)
Formate Ester (-O-C(=O)H) C-H Stretch (aldehyde) ~2850 and ~2750 (two weak bands)
Ester and Alcohol C-O Stretch 1300 - 1000

This table is generated based on established principles of infrared spectroscopy and may not represent experimentally verified data for this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The wavelength of maximum absorbance (λmax) is a key characteristic. rsc.org

Since this compound does not possess an extended system of conjugated double bonds, it is not expected to show significant absorption in the visible region of the electromagnetic spectrum (400-800 nm) and would therefore be colorless. rsc.org The formate ester group contains a carbonyl chromophore. This would likely result in a weak absorption band in the ultraviolet region, typically around 200-220 nm, corresponding to an n→π* electronic transition. msu.edu The presence of the hydroxyl group is not expected to significantly influence the UV-Visible spectrum in this case.

Method Validation and Quality Assurance in this compound Research

Development and Optimization of Robust Analytical Protocols

The development of a robust analytical protocol is a multi-step process that begins with defining the analytical target and the required performance characteristics of the method. researchgate.net For the quantitative analysis of this compound, a chromatographic method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would likely be employed, often coupled with a mass spectrometry (MS) detector for enhanced specificity and sensitivity. nih.gov

The optimization of such a method would involve systematically adjusting various parameters to achieve the desired performance. This could include optimizing the stationary phase, mobile phase composition (for HPLC), temperature program (for GC), and detector settings. The goal is to achieve good resolution of the analyte from any potential impurities or matrix components, as well as a symmetrical peak shape and a stable baseline.

Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu Method validation demonstrates through scientific evidence that an analytical procedure provides reliable and accurate results. scielo.br Key validation parameters that would need to be assessed for an analytical method for this compound are summarized in Table 2.

Table 2: Key Parameters for Analytical Method Validation

Validation Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. europa.eu
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. scielo.br
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy The closeness of the test results obtained by the method to the true value. researchgate.net
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.br
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net |

This table outlines general validation parameters as per international guidelines and would be applicable to a method for this compound.

Inter-laboratory Validation and Proficiency Testing in Research Settings

The primary goals of inter-laboratory validation in the context of this compound research would be to:

Assess the performance of different laboratories using the same or different analytical methods. syke.fi

Identify any potential biases or systematic errors in the analytical procedure.

Establish the reproducibility of the method, which is a measure of the variability between results from different laboratories. atg.cz

Provide an external quality assessment for participating laboratories. syke.fi

The process typically involves the confidential submission of results to the organizing body, which then performs a statistical analysis to compare the results from all participating laboratories against a reference value. cirad.fr Each laboratory then receives a report on its performance. atg.cz Consistent and successful participation in such programs demonstrates a laboratory's competence and enhances the confidence in the analytical data they produce for compounds like this compound.

Computational and Theoretical Investigations of 3 Hydroxynonyl Formate

Quantum Chemical Calculations for Molecular Structure and Reactivity Predictions

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are fundamental tools for predicting the properties of molecules like 3-Hydroxynonyl formate (B1220265) from first principles. nrel.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing deep insights into its behavior. nrel.govnih.gov For organic molecules, computational methods such as M06-2X/def2-TZVP have been shown to offer a good balance of accuracy and efficiency. nrel.gov

Conformational Analysis and Energetic Profiles

Any flexible molecule like 3-Hydroxynonyl formate, with its rotatable bonds, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Detailed Research Findings: A conformational analysis would begin by systematically or stochastically rotating the single bonds in the this compound molecule, particularly around the C-C and C-O bonds of its backbone. wavefun.com For each generated conformation, a geometry optimization would be performed using a selected quantum chemical method (e.g., B3LYP or M06-2X) to find the nearest local energy minimum. nih.gov The result is an energetic profile, or potential energy surface, which maps the energy of the molecule as a function of its geometry. youtube.comwayground.com

Table 1: Illustrative Energetic Profile for Hypothetical this compound Conformers This table is a hypothetical representation of data that would be generated from a conformational analysis.

Conformer Dihedral Angle (O-C3-C4-C5) Relative Energy (kcal/mol) Population at 298 K (%)
Anti ~180° 0.00 75.2
Gauche 1 ~60° 1.10 12.4
Gauche 2 ~-60° 1.15 12.1
Eclipsed (Transition State) ~0° 4.50 <0.1

Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in mapping the pathways of chemical reactions. sumitomo-chem.co.jp This involves identifying the transition state—the highest energy point along the reaction coordinate—which represents the energy barrier that must be overcome for the reaction to occur. solubilityofthings.comlibretexts.org

Detailed Research Findings: To study a potential reaction involving this compound, such as its hydrolysis into formic acid and nonan-3-ol, researchers would model the geometries of the reactants, products, and any intermediates. sumitomo-chem.co.jp Using computational methods, they would then search for the transition state structure connecting them. A key feature of a transition state is that it is a saddle point on the potential energy surface, with one imaginary vibrational frequency corresponding to the motion along the reaction path. sumitomo-chem.co.jpsolubilityofthings.com

The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡). solubilityofthings.comwikipedia.org Calculating this barrier provides a quantitative estimate of the reaction rate. A lower activation energy implies a faster reaction. sumitomo-chem.co.jp By mapping the entire energy profile, including intermediates and transition states, a detailed reaction mechanism can be proposed or confirmed. sumitomo-chem.co.jplibretexts.org This analysis helps to understand how factors like catalysts or solvent might influence the reaction by stabilizing or destabilizing the transition state.

Spectroscopic Property Prediction (e.g., NMR, IR, MS fragmentation)

Quantum chemistry can predict various spectroscopic properties, which is invaluable for identifying and characterizing a compound. lehigh.eduarxiv.org These predictions can confirm an experimental structure or help interpret complex spectra. unl.eduopenreview.net

Detailed Research Findings:

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. openreview.netresearchgate.net These calculations are performed by determining the magnetic shielding tensor for each nucleus within the optimized molecular geometry. The predicted shifts are often compared to a reference compound (like tetramethylsilane, TMS) and can be averaged over the Boltzmann-weighted populations of the stable conformers for higher accuracy. nih.gov

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. nrel.gov Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending). The frequencies of these modes and their intensities can be calculated, generating a theoretical spectrum that shows characteristic peaks for functional groups like the hydroxyl (-OH), carbonyl (C=O), and C-O ester bonds present in this compound. superfri.org

Mass Spectrometry (MS): While direct prediction of a full MS fragmentation pattern is complex, quantum chemistry can aid in its interpretation. The energies required to break specific bonds in the ionized molecule (the radical cation) can be calculated. This helps to rationalize the observed fragment ions by identifying the most likely fragmentation pathways based on the formation of stable cations or radicals. lehigh.edu

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table is a hypothetical representation of data that would be generated from spectroscopic predictions.

Spectroscopic Technique Predicted Feature Value Assignment
¹³C NMR Chemical Shift (δ) ~165 ppm Formate Carbonyl (HC=O)
¹H NMR Chemical Shift (δ) ~8.1 ppm Formate Proton (HC=O)
IR Vibrational Frequency (ν) ~3450 cm⁻¹ O-H Stretch
IR Vibrational Frequency (ν) ~1725 cm⁻¹ C=O Stretch
MS Fragmentation m/z = 45 [HCOO]⁺ or related fragment

Molecular Dynamics Simulations for Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. researchgate.net This technique is particularly powerful for studying how a small molecule like this compound might interact with a biological target, such as a protein. nih.govuiuc.edu

Ligand-Protein Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein's active site. mdpi.comnih.gov

Detailed Research Findings: In a typical docking study, the three-dimensional structure of a target protein would be obtained from a database or homology modeling. A virtual model of this compound would then be placed into the protein's binding site. Docking algorithms systematically sample many possible positions and orientations ("poses") of the ligand. nih.gov Each pose is evaluated by a "scoring function," which estimates the binding affinity (often as a score in kcal/mol) based on interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.comarxiv.org

The result is a ranked list of binding poses, with the top-ranked pose representing the most probable binding mode. arxiv.org The associated score provides an estimate of the binding affinity, which indicates the strength of the interaction. scielo.org.za This process can screen for potential biological targets for this compound or predict how strongly it might bind to a known receptor.

Simulation of Conformational Changes and Dynamic Behavior upon Binding

While docking provides a static snapshot, MD simulations can reveal the dynamic changes that occur when a ligand binds to a protein. researchgate.netd-nb.info

Detailed Research Findings: An MD simulation would start with the best-predicted docked complex of this compound and its target protein, submerged in a simulated aqueous environment. researchgate.net By solving Newton's equations of motion for every atom in the system over thousands of time steps, the simulation generates a trajectory that shows how the complex behaves over time (typically nanoseconds to microseconds). uiuc.edu

This allows researchers to observe crucial dynamic events. plos.org For instance, the simulation could show whether the initial binding pose is stable or if the ligand shifts to a more favorable position. It can also reveal conformational changes in the protein induced by the ligand's presence—a phenomenon known as "induced fit." d-nb.infoplos.org Analysis of the simulation can identify key amino acid residues that form stable interactions with the ligand and quantify the stability of the complex, providing a more refined understanding of the binding event than docking alone. nih.gov

Cheminformatics and Data Mining for Structure-Function Relationship Derivations

Cheminformatics combines computer and information science with a range of chemical and biochemical problems. wikipedia.org A primary goal is to analyze and organize chemical data to derive meaningful relationships between a molecule's structure and its biological or chemical function, often referred to as Structure-Activity Relationships (SAR) or Structure-Property Relationships (SPR). azolifesciences.comhstalks.com This process is crucial in fields like drug discovery and materials science for identifying and optimizing new chemical entities. wikipedia.org

Data mining techniques are employed to sift through large chemical datasets, identifying patterns and building predictive models. nih.gov These models can then be used to forecast the properties of novel or unstudied compounds, guiding experimental work and accelerating research. splunk.com

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. encyclopedia.pub This method is significantly faster and more cost-effective than traditional high-throughput screening. There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the target protein. encyclopedia.pub Candidate molecules are computationally "docked" into the binding site of the target, and scoring functions are used to estimate the binding affinity. This allows for the ranking of compounds based on their predicted ability to interact favorably with the target. acs.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches rely on a set of known active ligands (molecules that bind to the target). encyclopedia.pub A model, or pharmacophore, is built that captures the essential structural features required for binding. This model is then used to search for other compounds in a database that possess similar features. researchgate.net

The outcome of a virtual screening campaign is a smaller, more manageable set of candidate compounds that can then be synthesized and tested experimentally, greatly improving the efficiency of discovering new analogs with desired biological activity. encyclopedia.pub

Future Directions and Emerging Research Avenues for 3 Hydroxynonyl Formate

Integration of Omics Technologies (e.g., Metabolomics, Enzymomics) in Research

The application of "omics" technologies represents a significant future avenue for understanding the biological context of 3-Hydroxynonyl formate (B1220265). These high-throughput methods can provide a systemic view of the compound's interactions within a biological system.

Metabolomics: Targeted metabolomics could be employed to identify and quantify 3-Hydroxynonyl formate in various biological samples, such as plasma, tissues, or cell extracts. This would be a crucial first step in determining if the compound is an endogenous metabolite, a byproduct of cellular processes, or a xenobiotic. By comparing the metabolomic profiles of systems with and without the compound, researchers could identify metabolic pathways that are impacted by its presence. As a derivative of a fatty acid, its role in lipid signaling, energy storage, or membrane structure could be a primary focus.

Enzymomics: Research into the enzymes that may synthesize or metabolize this compound is essential. Enzymomics, the large-scale study of enzymatic activities, could screen for lipases or esterases capable of catalyzing its formation from formic acid and 3-hydroxynonanol or its degradation. Studies on other formate esters have successfully used enzymes like Novozym 435 for synthesis, providing a template for future experiments. Identifying these enzymes would be critical to understanding the compound's lifecycle and potential for biological regulation.

Development of Novel Research Tools and Probes

To study the specific interactions and localization of this compound, the development of specialized molecular tools is a necessary future step.

Currently, no specific probes for this compound have been described in the literature. Future research could focus on synthesizing derivatized versions of the compound that can be used for detection and analysis. For instance, a version of this compound could be synthesized with a fluorescent tag or a biotin (B1667282) handle. These modified molecules, or probes, would allow researchers to:

Visualize the compound's localization within cells using microscopy.

Identify binding partners (e.g., proteins, receptors) through affinity purification and subsequent analysis by mass spectrometry.

The creation of such probes is a standard but crucial step in moving from the simple identification of a compound to understanding its functional role in a biological context.

Interdisciplinary Research Paradigms and Collaborative Initiatives

A comprehensive understanding of this compound will require a multi-faceted approach, combining expertise from different scientific fields. Collaborative initiatives would be key to unlocking its potential.

Future research would benefit from paradigms that integrate:

Synthetic Chemistry: To produce high-purity this compound and create the novel probes described above.

Analytical Chemistry: To develop and validate sensitive methods for detecting and quantifying the compound in complex biological matrices.

Biochemistry and Cell Biology: To conduct in vitro and in vivo experiments to determine the compound's metabolic fate and functional effects.

Computational Biology: To model the compound's interactions with potential enzyme targets and to analyze the large datasets generated by omics studies.

Such interdisciplinary collaborations are essential for tackling complex biological questions and would be the most effective way to build a comprehensive body of knowledge around this compound, a compound that is currently a blank slate in the landscape of advanced biological research.

Q & A

Q. How can researchers synthesize and characterize 3-Hydroxynonyl formate with high purity for experimental use?

Q. What analytical techniques are most suitable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode for high sensitivity. Sample preparation involves liquid-liquid extraction (LLE) using ethyl acetate to isolate the compound from biological fluids. Validate the method with calibration curves (linear range: 0.1–100 µg/mL) and spike-recovery experiments (>90% recovery). Present results in figures showing chromatograms and tables (Table 2) comparing limits of detection (LOD) and quantification (LOQ) across matrices. Avoid duplicating data in text and tables .

Advanced Research Questions

Q. How can model-based optimal experimental design improve the identification of enzyme kinetic parameters involving this compound?

  • Methodological Answer : Implement model-based design of experiments (MBDOE) to optimize conditions for enzyme kinetic studies. For example, in immobilized enzyme systems (e.g., formate dehydrogenase), use steady-state UV/Vis spectroscopy to monitor NADH production continuously. Fit data to Michaelis-Menten models using nonlinear regression algorithms (e.g., Levenberg-Marquardt). Compare iterative parameter estimates (Table 3) to minimize confidence intervals. This approach reduces manual experimentation and improves reproducibility, as demonstrated in closed-loop kinetic studies .

Q. What strategies are effective in resolving contradictory data on the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies across pH (3–9) and temperature (25–60°C) ranges. Use ANOVA to identify significant degradation factors (p < 0.05). Characterize degradation products via GC-MS or NMR to pinpoint hydrolysis pathways (e.g., formic acid release). Present contradictory data in comparative tables (Table 4) and discuss outliers using error analysis (e.g., instrument calibration drift or sample contamination). Reference prior literature to contextualize discrepancies .

Q. How to design experiments to investigate the role of this compound in multi-enzyme cascades?

  • Methodological Answer : Develop a modular reaction system with controlled substrate feeding and real-time monitoring. For example, couple formate dehydrogenase with NAD+-dependent enzymes and measure cascade efficiency via HPLC or fluorescence assays. Use response surface methodology (RSM) to optimize enzyme ratios and cofactor recycling. Include negative controls (e.g., omitted enzymes) and statistical replicates. Figures should illustrate reaction pathways, while tables (Table 5) summarize yield improvements and kinetic parameters .

Q. What computational methods are recommended to predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate ligand-protein interactions, focusing on binding affinity (ΔG) and hydrogen-bond networks. Validate predictions with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, Kd). Compare computational and experimental results in scatter plots (Figure 1) and discuss deviations (e.g., solvent effects). Use SI units and standardized symbols in figures .

Data Presentation and Analysis Guidelines

  • Tables : Label sequentially (Table 1, 2, etc.) with footnotes explaining abbreviations. Include raw data in appendices and processed data in the main text .
  • Figures : Use high-resolution line graphs for kinetic data and heatmaps for stability studies. Avoid overcrowding; label axes clearly (e.g., "Time (min)" vs. "Absorbance at 340 nm") .
  • Discussion : Address contradictions by comparing results to prior studies and proposing mechanistic hypotheses (e.g., pH-dependent ester hydrolysis). Use subheadings to organize analysis of key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.